1-(2-Bromoethyl)azetidine hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

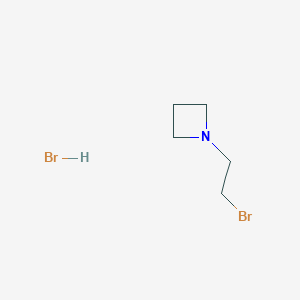

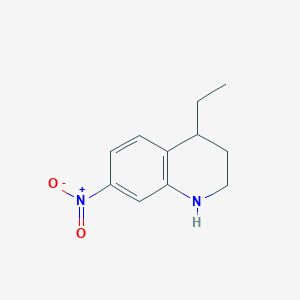

“1-(2-Bromoethyl)azetidine hydrobromide” is a chemical compound with the molecular formula C5H11Br2N . It is used for pharmaceutical testing and is available for purchase from various suppliers .

Synthesis Analysis

Azetidines, including “1-(2-Bromoethyl)azetidine hydrobromide”, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently . One method involves the use of commercially available (2-bromoethyl)sulfonium triflate .Molecular Structure Analysis

Azetidines are four-membered heterocycles . The reactivity of azetidines is driven by a considerable ring strain, but they are more stable than related aziridines .Chemical Reactions Analysis

Azetidines are reactive due to their ring strain, but their stability allows for unique reactivity under appropriate conditions . They can be used in various reactions, including the aza Paternò–Büchi reaction .Scientific Research Applications

Stereoselective Synthesis

The reactivity of 2-(2-mesyloxyethyl)azetidines has been evaluated for the first time, leading to the stereoselective preparation of various new azaheterocycles. This approach offers an alternative for the preparation of 3,4-disubstituted piperidines, providing access to valuable templates in medicinal chemistry (Mollet et al., 2011).

High-Energy Building Block Production

A scalable process for the production of 3-(Bromoethynyl)azetidine, a highly energetic building block, has been developed. This includes a detailed safety study and identification of a suitable form for mitigating energetic properties (Kohler et al., 2018).

Molecular Structure and Configuration

The molecular structure and absolute configuration of 1-Benzyl-(+)-2-methylazetidine Hydrobromide have been determined, showcasing its potential in structural and synthetic organic chemistry (Kobayashi et al., 2003).

Synthetic Utility in Medicinal Chemistry

Functionalized azetidines have been synthesized through various methods, including the use of (2-Bromoethyl)sulfonium triflate, highlighting their utility in medicinal chemistry and drug discovery (Fritz et al., 2012).

Synthetic Facets of Azetidines

Recent advances in synthetic strategies towards functionalized azetidines underscore their versatility as heterocyclic synthons and their importance in catalytic processes and ring-opening reactions (Mehra et al., 2017).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

1-(2-Bromoethyl)azetidine hydrobromide is a derivative of azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry Azetidines are known to be used as motifs in drug discovery .

Mode of Action

The reactivity of azetidines is driven by a considerable ring strain, which translates into unique reactivity that can be triggered under appropriate reaction conditions . This reactivity allows for the preparation of azetidines bearing alkyl, allyl, vinyl, and benzyl groups .

properties

IUPAC Name |

1-(2-bromoethyl)azetidine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-2-5-7-3-1-4-7;/h1-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTTZOPKEPBFNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)azetidine hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylthio)propanamide](/img/structure/B2931879.png)

![(Z)-3-methyl-5-((9-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2931886.png)

![3-[5-(2-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2931887.png)

![(Z)-2-Cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2931893.png)

![3-(Furan-2-yl)-6-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2931894.png)

![(Z)-2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetic acid](/img/structure/B2931900.png)